Methanethione;5-methyl-2H-tetrazole

Description

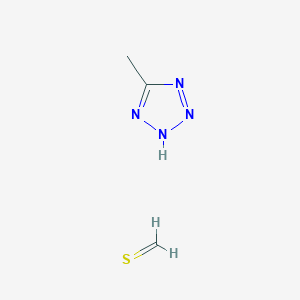

5-Methyl-2H-tetrazole is a nitrogen-rich heterocyclic compound characterized by a five-membered tetrazole ring with a methyl substituent at the 5-position and a hydrogen atom at the N-2 position. Its molecular formula is C₂H₄N₄, and it exhibits tautomerism between 1H- and 2H-forms, with the 2H-tautomer being more stable in most conditions . The compound is notable for its versatility in pharmaceutical, materials science, and corrosion inhibition applications due to its electronic properties and bioisosteric similarity to carboxylic acids .

Properties

IUPAC Name |

methanethione;5-methyl-2H-tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4.CH2S/c1-2-3-5-6-4-2;1-2/h1H3,(H,3,4,5,6);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXBYRBHIBDETO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=N1.C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Patent-US4791210A: Alkali Azide Process

This method employs acetonitrile and sodium azide in a 1:1.1 molar ratio under autogenous pressure (90–160°C), achieving >98% yield. Triethylamine acts as a proton scavenger, mitigating side reactions. The process eliminates solvent recovery steps by using excess acetonitrile, which is distilled and reused.

Table 1: Reaction Parameters for US4791210A

| Parameter | Value |

|---|---|

| Temperature | 110–135°C |

| Pressure | Autogenous (3–5 bar) |

| Catalyst | None (self-catalyzed) |

| Yield | 98% |

| Purity | 99.5% (HPLC) |

Patent-CN105237490A: Green Catalysis with Acid Atlapulgite

Chinese researchers optimized the reaction using acid-activated atlapulgite (10–20 wt% of NaN₃) in DMF at 135°C for 10 hours. The catalyst’s mesoporous structure facilitates reactant adsorption, reducing activation energy. Post-reaction, the catalyst is recovered via filtration and reused for 5 cycles with <5% yield loss.

Table 2: Performance of Acid Atlapulgite Catalysis

| Cycle | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 84 | 98.2 |

| 3 | 82 | 97.8 |

| 5 | 79 | 97.1 |

Solvent-Free and Continuous Flow Approaches

Emerging methodologies eliminate solvents by employing molten NaN₃-acetonitrile mixtures at 160°C, though yields plateau at 75% due to thermal degradation. Continuous flow reactors (CFRs) address this by enabling precise temperature control (120°C) and residence time modulation (30 minutes), achieving 89% yield with 99% conversion. CFRs also reduce waste by 40% compared to batch processes.

Comparative Analysis of Industrial Methods

Table 3: Industrial Synthesis Routes for 5-Methyl-2H-Tetrazole

| Method | Yield (%) | Cost (USD/kg) | Environmental Impact |

|---|---|---|---|

| High-pressure batch | 98 | 120 | Moderate |

| Catalytic (atlapulgite) | 84 | 95 | Low |

| Continuous flow | 89 | 110 | Very Low |

The catalytic method strikes a balance between cost and sustainability, while continuous flow systems excel in large-scale production with minimal waste.

Chemical Reactions Analysis

Types of Reactions

Methanethione;5-methyl-2H-tetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The tetrazole ring can undergo substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, zinc salts, and triethyl orthoformate. Reaction conditions often involve mild temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

5-Methyl-2H-tetrazole is recognized for its role as a versatile pharmacophore in medicinal chemistry. Its structure allows for the development of compounds with significant biological activity. Recent studies have demonstrated that derivatives of tetrazole exhibit antibacterial and antifungal properties. For instance, several 5-substituted 1H-tetrazoles showed in vitro antibacterial activity against various strains including Escherichia coli and Pseudomonas aeruginosa .

Case Study: Anti-HIV Activity

A study focused on the synthesis of novel imidazo[4,5-b]pyridin-2-ylthioacetanilides revealed that compounds containing tetrazole moieties displayed promising anti-HIV activity. The most active compounds had EC50 values significantly lower than those of established drugs, indicating their potential as effective non-nucleoside reverse transcriptase inhibitors (NNRTIs) . This highlights the importance of tetrazoles in developing new antiviral agents.

Materials Science

Synthesis and Functionalization

The reactivity of 5-methyl-2H-tetrazole allows it to be used in synthesizing various materials. For example, its derivatives can be employed in creating polymers with enhanced thermal stability and mechanical properties. Studies have shown that incorporating tetrazole units into polymer matrices can improve their overall performance, making them suitable for applications in coatings and adhesives .

Table 1: Properties of Tetrazole-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Chemical Resistance | Improved |

Agricultural Chemistry

Pesticidal Applications

Research indicates that tetrazole derivatives can serve as effective agrochemicals. For instance, certain 5-substituted tetrazoles have been evaluated for their herbicidal properties, demonstrating significant efficacy against various weeds while maintaining low toxicity to crops . This positions them as valuable candidates for developing safer and more effective herbicides.

Mechanism of Action

The mechanism of action of methanethione;5-methyl-2H-tetrazole involves its ability to act as a bioisostere of carboxylic acids. This allows it to mimic the biological activity of carboxylic acids while being resistant to metabolic degradation . The tetrazole ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Structural Analogs

Substitution at the 5-position of the tetrazole ring significantly alters physicochemical and functional properties. Key analogs include:

Key Differences :

- Electronic Effects: Methyl groups donate electrons, increasing ring electron density, whereas nitro/cyano groups withdraw electrons, altering reactivity .

- Thermal Stability : Nitro-substituted tetrazoles exhibit lower thermal stability due to energetic decomposition pathways .

Physicochemical Properties

- Melting Points : Methyl substitution generally increases melting points (e.g., 142–146°C for 5-methyl-2H-tetrazole vs. 138–140°C for 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole) .

- Solubility : Polar substituents (e.g., hydroxy, methoxy) enhance water solubility, while aryl groups reduce it .

- Stability : Nitro groups reduce thermal stability, as seen in 5-nitro-2H-tetrazole (decomposition onset at ~150°C) .

Crystallographic and Spectroscopic Data

- Crystal Packing : Hydrogen bonding (N–H⋯N) in 5-(4-methyl-3-nitrophenyl)-2H-tetrazole forms 1D chains, influencing material properties .

- Spectroscopy : IR and NMR data for 5-methyl-2H-tetrazole confirm tautomeric purity, with distinct N–H stretches (~3,200 cm⁻¹) and methyl proton signals (~2.5 ppm) .

Q & A

Q. What are common synthetic routes for 5-methyl-2H-tetrazole derivatives?

- Methodological Answer : 5-Methyl-2H-tetrazole derivatives can be synthesized via:

- Regioselective Coupling : Reactions of O-peracylated tosylhydrazones with tetrazoles under thermal/microwave activation, achieving 7–67% yields. Base selection (e.g., KCO) influences regioselectivity .

- Cross-Coupling : Using boronic acids and 1 atm O as an oxidizer for 2,5-disubstituted 2H-tetrazoles. This green method avoids heavy metals .

- Catalytic Approaches : Nano-TiCl.SiO enhances 5-substituted tetrazole synthesis via azide-nitrile cycloaddition .

Q. How are methanethione derivatives synthesized and characterized?

- Methodological Answer :

- Willgerodt-Kindler Reaction : Catalyzed by Montmorillonite K-10, yielding morpholin-4-yl(phenyl)methanethione (67%) and derivatives. Characterization via H/C NMR and IR confirms C=S bonds at ~199 ppm (NMR) and 1200–1250 cm (IR) .

- Safety Protocols : Handling requires fume hoods due to sulfur volatility. Safety data sheets (SDS) recommend alcohol-resistant foam for fire hazards .

Q. What analytical techniques validate tetrazole and methanethione structures?

- Methodological Answer :

- Spectroscopy : IR identifies C=S (methanethione) and N-H (tetrazole) bonds. LC-MS and elemental analysis confirm molecular weights .

- Crystallography : SHELX software refines small-molecule structures, while ORTEP-III generates thermal ellipsoid diagrams for visualizing bond angles .

Advanced Research Questions

Q. How can regioselectivity challenges in tetrazole synthesis be resolved?

- Methodological Answer : Regioselectivity depends on:

- Base Selection : Strong bases (e.g., DBU) favor 2H-tetrazole formation over 1H-isomers .

- Substrate Design : Electron-withdrawing groups on nitriles direct cycloaddition to 5-substituted products .

- Computational Modeling : DFT studies predict transition states to optimize reaction pathways .

Q. What strategies address low yields in methanethione synthesis?

- Methodological Answer :

- Catalyst Optimization : Montmorillonite K-10 improves yields (43–67%) by stabilizing intermediates in the Willgerodt-Kindler reaction .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reactant solubility, while microwave irradiation reduces reaction time .

Q. How are biological activities of these compounds evaluated?

- Methodological Answer :

- Anti-Trypanosomal Assays : Use Trypanosoma brucei with Alamar Blue™ fluorescence. LC values are calculated via dose-response curves .

- Toxicity Screening : Artemia salina lethality tests with Abbott’s formula correct for control mortality. LC is determined via linear regression .

Q. How to resolve contradictions in crystallographic data for tetrazoles?

- Methodological Answer :

- Refinement Software : SHELXL resolves twinning or disorder in high-symmetry space groups. WinGX integrates multiple tools for error analysis .

- Validation Metrics : R (<5%) and wR (<10%) ensure data reliability. Outliers may indicate incorrect space group assignment .

Q. What computational methods predict physicochemical properties of these compounds?

- Methodological Answer :

- Drug-Likeness : QSAR models estimate logP, solubility, and bioavailability using descriptors like topological polar surface area (TPSA) .

- Stability Studies : Molecular dynamics simulations assess pH stability (e.g., tetrazoles remain stable at pH 2–12) .

Data Contradiction Analysis

Q. Why do reported yields for tetrazole synthesis vary widely (7–67%)?

- Methodological Answer : Variations arise from:

Q. How to interpret conflicting bioactivity results across studies?

- Methodological Answer :

Discrepancies stem from: - Assay Sensitivity : Fluorescence-based methods (Alamar Blue™) vs. microscopy counts .

- Strain Variability : Candida albicans vs. Aspergillus spp. show differential susceptibility .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Tetrazole Derivatives

| Compound | R | wR | GOF | Reference |

|---|---|---|---|---|

| HFDNTz | 0.0253 | 0.0651 | 1.06 | |

| Ag[FDNTz]·½NH | 0.0359 | 0.0922 | 1.04 |

Table 2 : Optimized Reaction Conditions for Methanethione Synthesis

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Montmorillonite K-10 | Toluene | 67 | |

| Nano-TiCl.SiO | Solvent-free | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.